Cas no 22107-29-5 (Hydrazinecarboxamide,2-[1-(3-nitrophenyl)ethylidene]-)

Hydrazinecarboxamide,2-[1-(3-nitrophenyl)ethylidene]- structure
22107-29-5 structure
Product Name:Hydrazinecarboxamide,2-[1-(3-nitrophenyl)ethylidene]-
CAS No:22107-29-5
MF:C9H10N4O3
MW:222.200701236725
CID:282880
PubChem ID:5956121
Update Time:2025-04-19

Hydrazinecarboxamide,2-[1-(3-nitrophenyl)ethylidene]- Chemical and Physical Properties

Names and Identifiers

    • Hydrazinecarboxamide,2-[1-(3-nitrophenyl)ethylidene]-
    • [1-(3-nitrophenyl)ethylideneamino]urea
    • 1-(3'-nitrophenyl)-6,7-dimethoxyisochroman
    • 1-(3-Nitro-phenyl)-aethanon-semicarbazon
    • 1-(3-nitro-phenyl)-ethanone semicarbazone
    • 1-(3-nitrophenyl)-isochroman
    • 1H-2-Benzopyran, 3,4-dihydro-6,7-dimethoxy-1-(3-nitrophenyl)-
    • 3,4-dihydro-6,7-dimethoxy-1-(3-nitrophenyl)-1H-isochromene
    • AC1NSLMU
    • ACMC-20lwl5
    • CTK3G9924
    • ST4131998
    • STK736615
    • NSC99820
    • [(Z)-1-(3-nitrophenyl)ethylideneamino]urea
    • NSC-99820
    • AKOS037487025
    • 22107-29-5
    • (2Z)-2-[1-(3-nitrophenyl)ethylidene]hydrazinecarboxamide
    • Inchi: 1S/C9H10N4O3/c1-6(11-12-9(10)14)7-3-2-4-8(5-7)13(15)16/h2-5H,1H3,(H3,10,12,14)/b11-6-
    • InChI Key: SJBOAXXIKAEBCX-WDZFZDKYSA-N
    • SMILES: [O-][N+](C1=CC=CC(/C(/C)=N\NC(N)=O)=C1)=O

Computed Properties

  • Exact Mass: 222.0754
  • Monoisotopic Mass: 222.07529019g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 113Ų

Experimental Properties

  • PSA: 110.62
  • LogP: 2.60150
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